molecular formula C9H13NO B1321530 2-Ethyl-4-methoxyaniline CAS No. 114747-31-8

2-Ethyl-4-methoxyaniline

Cat. No.: B1321530
CAS No.: 114747-31-8
M. Wt: 151.21 g/mol
InChI Key: RQRMTSCQUFXYNI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxyaniline, also known as this compound, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the para position with a methoxy group and at the ortho position with an ethyl group.

Mechanism of Action

Target of Action

2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxybenzenamine, is a derivative of aniline, which is a primary amine Anilines are known to interact with various enzymes and receptors in the body due to their amine functional group .

Mode of Action

Anilines, in general, are known to undergo various chemical reactions due to the presence of the amine functional group . They can act as nucleophiles in reactions, forming bonds with electrophiles. The methoxy group in this compound can influence the reactivity of the molecule, making it more basic than aniline .

Biochemical Pathways

They can undergo acetylation, a process that is important in the metabolism and detoxification of aromatic amines . The methoxy group in this compound could potentially influence the molecule’s participation in these pathways.

Pharmacokinetics

Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through processes such as acetylation, hydroxylation, and conjugation .

Result of Action

Anilines and their derivatives can have various biological effects, depending on their specific chemical structures and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the molecule’s ionization state, which can influence its reactivity and interactions with other molecules . Additionally, the presence of other molecules can affect the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-ethyl-4-methoxybenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 2-ethyl-4-methoxybenzenamine may involve catalytic hydrogenation of the corresponding nitro compound. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methoxyaniline is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

2-ethyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMTSCQUFXYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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